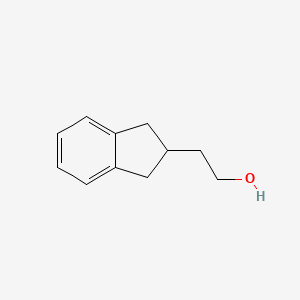

2-(2,3-dihydro-1H-inden-2-yl)ethanol

Description

2-(2,3-Dihydro-1H-inden-2-yl)ethanol is a bicyclic alcohol featuring an ethanol moiety attached to the 2-position of an indane backbone (a fused bicyclic system comprising a benzene ring and a five-membered aliphatic ring). This structure confers unique physicochemical properties, including moderate polarity due to the hydroxyl group and enhanced rigidity compared to linear aliphatic alcohols. The compound is utilized as a key intermediate in organic synthesis, particularly in the construction of complex heterocycles and bioactive molecules. For example, derivatives of this compound are employed in domino cyclization reactions to synthesize indeno[2,1-c]pyran scaffolds, which are structurally analogous to natural products like hematoxylin and brazilin .

Properties

CAS No. |

772-28-1 |

|---|---|

Molecular Formula |

C11H14O |

Molecular Weight |

162.23 g/mol |

IUPAC Name |

2-(2,3-dihydro-1H-inden-2-yl)ethanol |

InChI |

InChI=1S/C11H14O/c12-6-5-9-7-10-3-1-2-4-11(10)8-9/h1-4,9,12H,5-8H2 |

InChI Key |

SSJGMHHEVDFMJM-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CC2=CC=CC=C21)CCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dihydro-1H-inden-2-yl)ethanol typically involves the reduction of 2-(2,3-dihydro-1H-inden-2-yl)acetaldehyde. This reduction can be achieved using sodium borohydride (NaBH4) in methanol as a solvent. The reaction is carried out at room temperature, and the product is isolated by standard extraction and purification techniques .

Industrial Production Methods

Industrial production of this compound may involve catalytic hydrogenation of the corresponding aldehyde using a palladium on carbon (Pd/C) catalyst under hydrogen gas. This method is efficient and scalable, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dihydro-1H-inden-2-yl)ethanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be further reduced to form 2-(2,3-dihydro-1H-inden-2-yl)ethane.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

Major Products Formed

Oxidation: 2-(2,3-dihydro-1H-inden-2-yl)acetaldehyde or 2-(2,3-dihydro-1H-inden-2-yl)acetic acid.

Reduction: 2-(2,3-dihydro-1H-inden-2-yl)ethane.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2,3-dihydro-1H-inden-2-yl)ethanol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the production of fragrances and as a building block in the synthesis of various industrial chemicals

Mechanism of Action

The mechanism of action of 2-(2,3-dihydro-1H-inden-2-yl)ethanol involves its interaction with specific molecular targets. The hydroxyl group allows it to form hydrogen bonds with biological molecules, potentially affecting enzyme activity and receptor binding. The exact pathways and targets are still under investigation, but its structure suggests it could interact with proteins and nucleic acids .

Comparison with Similar Compounds

Structural and Functional Group Variations

Pharmacological Activity

- Aggrecanase Inhibitors: Dihydroindenyl derivatives with constrained hydroxyamide groups (e.g., (2R)-N⁴-hydroxy-2-(3-hydroxybenzyl)-N¹-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]butanediamide) exhibit potent inhibition of aggrecanase, a therapeutic target in osteoarthritis. The indanol scaffold enhances conformational rigidity, improving binding affinity .

- B-Raf Kinase Inhibitors : Compounds like GDC-0879 (containing a dihydroindenyl-hydroxypyrazole moiety) demonstrate selective inhibition of B-Raf kinase, critical in cancer therapy. Substituents on the indane ring modulate potency and pharmacokinetics .

Physicochemical Properties

- Solubility: The hydroxyl group in this compound increases polarity, enhancing water solubility compared to its ester or aromatic analogs.

- Stability: Aminoethanol derivatives may exhibit lower thermal stability due to the reactive amino group, whereas ester derivatives are more stable under acidic conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.